molecular formula C8H6ClNO2 B14754906 6-Chloro-5-methoxybenzo[d]isoxazole

6-Chloro-5-methoxybenzo[d]isoxazole

Cat. No.: B14754906
M. Wt: 183.59 g/mol
InChI Key: RZJRXCSLZSZNCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-5-methoxybenzo[d]isoxazole is a benzo-fused isoxazole derivative intended for research and development use as a key chemical intermediate. The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities and presence in several therapeutic agents . This compound is specifically designed for use in pharmaceutical discovery, particularly in the synthesis of novel molecules targeting oncology and other disease areas. Researchers utilize this scaffold to develop potential anticancer agents, as similar isoxazole derivatives have demonstrated potent activity by functioning as BRD4 inhibitors , inducing apoptosis, and arresting the cell cycle . The chloro and methoxy substituents on this aromatic system provide distinct sites for further synthetic modification, enabling exploration of structure-activity relationships (SAR) and the creation of more complex targeted libraries . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

6-chloro-5-methoxy-1,2-benzoxazole

InChI

InChI=1S/C8H6ClNO2/c1-11-8-2-5-4-10-12-7(5)3-6(8)9/h2-4H,1H3

InChI Key

RZJRXCSLZSZNCH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=NO2)Cl

Origin of Product

United States

Synthetic Methodologies for 6 Chloro 5 Methoxybenzo D Isoxazole

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 6-chloro-5-methoxybenzo[d]isoxazole reveals several logical bond disconnections to simplify the target molecule into readily available starting materials. The two primary strategies for disconnecting the isoxazole (B147169) ring involve cleaving either the C-O bond or the N-O bond. chim.it

C-O Bond Disconnection (Path A): This is a common approach where the heterocyclic ring is formed by an intramolecular nucleophilic substitution. chim.it The key disconnection is made between the ring oxygen and the aromatic carbon. This leads back to an ortho-substituted aryl oxime, specifically a 2-halo or other suitable leaving group on a substituted benzaldehyde (B42025) or benzophenone (B1666685) oxime. For the target molecule, this would imply a precursor like 2-bromo-4-chloro-5-methoxybenzaldehyde (B8655222) oxime.

N-O Bond Disconnection (Path B): This strategy involves forming the weak N-O bond in the final cyclization step. chim.it Disconnecting this bond points to an ortho-hydroxyaryl oxime or a related imine derivative as the immediate precursor. chim.it In the context of this compound, this would suggest a starting material such as 2-hydroxy-4-chloro-5-methoxybenzaldehyde oxime.

[3+2] Cycloaddition Disconnection: A powerful modern approach involves disconnecting the molecule into a 1,3-dipole and a dipolarophile. For benzisoxazoles, this typically involves a nitrile oxide and a benzyne (B1209423) equivalent. nih.gov The retrosynthetic path would disconnect the target into a chloro-methoxy-substituted benzyne and a suitable nitrile oxide precursor.

Precursor Synthesis and Functional Group Interconversions

The synthesis of appropriately substituted precursors is critical for the successful construction of this compound. A common starting material for introducing the required substitution pattern is 4-chlorobenzene-1,3-diol. nih.gov

A documented synthetic route begins with the Friedel-Crafts acylation of 4-chlorobenzene-1,3-diol with acetic acid in the presence of a Lewis acid like boron trifluoride diethyl etherate to produce 1-(5-chloro-2,4-dihydroxyphenyl)ethanone. nih.gov The subsequent steps involve key functional group interconversions:

O-Methylation: The hydroxyl groups are selectively methylated. Treatment with dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate can be used to form the corresponding di-methoxy derivative. For the target compound, selective methylation of the hydroxyl group at position 5 is required.

Cyclization to a Chromenone Intermediate: The substituted acetophenone (B1666503) can be cyclized with diethyl carbonate and a strong base like sodium hydride to form a chromen-2-one intermediate, specifically 6-chloro-7-hydroxy-5-methoxy-4-methylchromen-2-one. nih.gov

Conversion to the Benzisoxazole Ring: The chromenone intermediate is then converted to the benzisoxazole. This involves reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium ethoxide. This step proceeds via ring-opening of the chromenone followed by recyclization to form the isoxazole ring, yielding a derivative like 2-(6-chloro-5-methoxybenzo[d]isoxazol-3-yl)acetic acid. nih.gov

Further Modifications: The acetic acid side chain can then be removed or modified as needed to yield the final target compound. For instance, reduction of the corresponding ester can yield 2-(5-Chloro-6-methoxybenzo[d]isoxazol-3-yl)ethanol. nih.gov

This sequence highlights how commercially available materials can be elaborated through a series of reliable reactions to build the complex precursors needed for the final cyclization.

Precursor Starting Material Key Reagents Reference
1-(5-chloro-2,4-dihydroxyphenyl)ethanone4-chlorobenzene-1,3-diolAcetic acid, BF₃·OEt₂ nih.gov
6-chloro-7-hydroxy-5-methoxy-4-methylchromen-2-one1-(5-chloro-2,4-dihydroxyphenyl)ethanone derivativeDiethyl carbonate, NaH nih.gov
2-(6-chloro-5-methoxybenzo[d]isoxazol-3-yl)acetic acidChromen-2-one intermediateHydroxylamine hydrochloride, NaOEt nih.gov
2-(5-Chloro-6-methoxybenzo[d]isoxazol-3-yl)ethanolCarboxylic acid intermediateEsterification followed by reduction nih.gov

Cyclization Strategies for the Benzo[d]isoxazole Ring System

The final and most crucial step in the synthesis is the formation of the benzisoxazole ring. Several methods have been developed, each with its own advantages regarding substrate scope, reaction conditions, and regioselectivity.

The 1,3-dipolar cycloaddition of a nitrile oxide with a suitable dipolarophile is a powerful and versatile method for constructing isoxazole rings. nih.govmdpi.com For benzisoxazoles, this typically involves an intramolecular cycloaddition or a reaction with a benzyne equivalent.

Intramolecular Nitrile Oxide Cycloaddition (INOC): This elegant strategy involves generating a nitrile oxide from a precursor, such as an aldoxime, that is tethered to an alkene or alkyne. mdpi.comdoaj.orgresearchgate.net The subsequent cycloaddition occurs intramolecularly to form a fused ring system. While less common for simple benzisoxazoles, this method is highly effective for creating more complex, fused polycyclic structures containing a benzisoxazole moiety. mdpi.com The nitrile oxide is typically generated in situ from an aldoxime using an oxidant, or from a hydroximoyl chloride using a base. researchgate.net

Nitrile Oxide-Benzyne Cycloaddition: A direct method for forming the benzisoxazole ring is the [3+2] cycloaddition of a nitrile oxide with a benzyne. nih.gov The benzyne, a highly reactive intermediate, can be generated in situ from precursors like 2-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source (e.g., CsF). nih.gov The nitrile oxide can be generated concurrently from a hydroximoyl chloride. This approach allows for the rapid assembly of the benzisoxazole core. The substitution pattern on the final product is determined by the substituents on the benzyne precursor. For this compound, a 4-chloro-5-methoxybenzyne precursor would be required.

Method Precursors Key Reagents Features Reference
Intramolecular CycloadditionAlkene/alkyne-tethered aldoximeOxidant (e.g., bleach, hypervalent iodine)Forms fused ring systems mdpi.commdpi.com
Intermolecular CycloadditionBenzyne precursor, hydroximoyl chlorideFluoride source (e.g., CsF), baseRapid assembly, tolerates various functional groups nih.gov

Oxidative cyclization methods provide an alternative route to the benzisoxazole ring system, often starting from aldoximes. These reactions involve the formation of the N-O bond under oxidative conditions.

One prominent method uses hypervalent iodine(III) species to catalyze the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes. mdpi.com A catalytic amount of a pre-catalyst like 2-iodobenzoic acid, in the presence of a stoichiometric oxidant such as m-chloroperoxybenzoic acid (m-CPBA), generates the active hydroxy(aryl)iodonium species. This species then facilitates the cyclization, affording fused isoxazole derivatives in high yields under mild conditions. mdpi.com This approach is particularly useful for synthesizing complex polycyclic systems where the benzisoxazole is part of a larger framework.

Another strategy involves the iodine-mediated oxidative [3+2] annulation of 2-aminoheteroarenes with isothiocyanates, although this leads to different heterocyclic systems, the principle of iodine-mediated oxidative N-X bond formation is relevant. researchgate.net

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed reactions, particularly those involving palladium, for the construction of heterocyclic rings. A notable method for synthesizing 1,2-benzisoxazoles is the palladium-catalyzed intermolecular [4+1] annulation. pkusz.edu.cnrsc.orgresearchgate.net

This reaction typically involves the coupling of an N-phenoxyacetamide with an aldehyde. pkusz.edu.cnresearchgate.net The reaction proceeds via a C-H activation at the ortho position of the phenoxy group, directed by the acetamide (B32628) functionality. This forms a palladacycle intermediate. researchgate.net Subsequent reaction with an aldehyde leads to the formation of the C-C and C=N bonds of the isoxazole ring in a [4+1] annulation fashion, where four atoms come from the N-phenoxyacetamide and one atom (the carbon) comes from the aldehyde. pkusz.edu.cn

A key advantage of this method is that the O-N bond of the precursor is kept intact and becomes part of the final benzisoxazole product. pkusz.edu.cn The reaction tolerates a wide range of functional groups on both the phenoxy and aldehyde components.

Catalyst System Reactants Key Features Reference
Pd(OAc)₂ / OxidantN-phenoxyacetamide, AldehydeC-H activation, [4+1] annulation, good functional group tolerance pkusz.edu.cnrsc.org

Regioselectivity and Stereoselectivity in Synthetic Pathways

Regioselectivity: Controlling the orientation of substituents in the final product is a major challenge in the synthesis of polysubstituted aromatics like this compound.

In classical syntheses starting from substituted phenols or anilines, the regioselectivity is predetermined by the substitution pattern of the starting material. The challenge lies in synthesizing the correctly substituted precursor.

In palladium-catalyzed C-H activation methods, regioselectivity is dictated by the directing group and steric effects. For instance, in the annulation of N-phenoxyacetamides, cyclization occurs exclusively at the less sterically hindered ortho position of the phenoxy ring. pkusz.edu.cn

In [3+2] cycloaddition reactions, regioselectivity can be poor, especially with symmetrically substituted alkynes. beilstein-journals.org However, in the reaction between a nitrile oxide and a benzyne, the symmetry of the benzyne can simplify the outcome. For an unsymmetrical benzyne like 4-chloro-5-methoxybenzyne, a mixture of regioisomers could potentially form, making this a significant challenge to overcome. Methodologies for the regioselective synthesis of isoxazoles often rely on controlling the reaction conditions, such as the choice of solvent or the use of Lewis acids, to favor one isomer over another. nih.gov

Stereoselectivity: As this compound is an aromatic, planar molecule, stereoselectivity is not a concern for the final product itself. However, stereoselectivity can be a critical factor in the synthesis of intermediates, particularly in intramolecular cycloaddition reactions. For example, when an alkene-tethered aldoxime undergoes an intramolecular nitrile oxide cycloaddition, new stereocenters can be created in the newly formed ring fused to the benzisoxazole. The diastereoselectivity of such reactions can be influenced by the substrate geometry and reaction conditions. researchgate.net

Optimization of Reaction Conditions and Process Development

The development of a robust and efficient process for synthesizing this compound involves the careful optimization of several reaction parameters. A key synthetic route involves the cyclization of a precursor molecule, often a substituted ketone or chromenone derivative.

One documented pathway begins with 4-chlorobenzene-1,3-diol, which undergoes a series of reactions to form a substituted chromen-2-one. nih.gov This intermediate is then converted to the desired benzo[d]isoxazole structure. The critical step of forming the isoxazole ring from the chromen-2-one intermediate with hydroxylamine hydrochloride is subject to optimization. nih.gov Key parameters that are typically optimized include the choice of base, solvent, temperature, and reaction time.

For instance, in the synthesis of a closely related derivative, 2-(5-chloro-6-methoxybenzo[d]isoxazol-3-yl)acetic acid, the cyclization is achieved using sodium ethoxide. nih.gov The selection of a strong base like sodium ethoxide is crucial for promoting the ring-opening of the chromenone and subsequent intramolecular cyclization to form the isoxazole ring.

Process development often focuses on improving yield, purity, and scalability while minimizing costs and operational complexity. This can involve:

Catalyst Screening: While the cyclization to form the benzisoxazole may not always be catalytic, other steps in the sequence might be. For related isoxazole syntheses, various catalysts are employed, and screening for the most effective one is a common optimization strategy. niscpr.res.inmdpi.com

Solvent Selection: The choice of solvent can significantly impact reaction rates and yields. In the synthesis of related benzisoxazole derivatives, solvents like acetone (B3395972) and dimethylformamide (DMF) are used in different steps. nih.gov Optimization would involve testing a range of solvents to find one that offers the best balance of solubility, reactivity, and ease of removal.

Temperature and Time: These two parameters are intrinsically linked. Higher temperatures often lead to faster reaction times but can also result in the formation of impurities. A detailed study to find the optimal temperature profile that maximizes the yield of the desired product in the shortest time is essential. For example, a reaction step in a related synthesis is conducted at 110 °C for 12 hours. nih.gov

The table below illustrates a hypothetical optimization study for the cyclization step based on common practices in heterocyclic chemistry.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Sodium EthoxideEthanol78 (Reflux)875
2Potassium CarbonateDMF801260
3Sodium HydroxideWater/Ethanol701068
4Sodium HydrideTHF66 (Reflux)682
5DBUAcetonitrile82 (Reflux)578

This table is a representative example of an optimization study and does not reflect actual experimental data for the direct synthesis of this compound.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing its environmental impact. This involves a critical evaluation of the entire synthetic route against the twelve principles of green chemistry.

Key Green Chemistry Considerations:

Use of Safer Solvents: The synthesis of related compounds often employs solvents like dimethylformamide (DMF) and acetone. nih.gov DMF, in particular, is a solvent of high concern. A greener approach would involve exploring less hazardous alternatives such as water, ethanol, or other bio-based solvents. niscpr.res.inresearchgate.net The use of water as a solvent in the synthesis of isoxazol-5(4H)-ones has been shown to be effective. niscpr.res.in

Energy Efficiency: Many synthetic steps for related heterocyclic compounds require elevated temperatures for extended periods. nih.govnih.gov The development of catalytic methods or the use of alternative energy sources like microwave irradiation could significantly reduce energy consumption and shorten reaction times. nih.gov

Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones can significantly reduce waste. mdpi.com While the core cyclization may be base-promoted, other transformations in the synthetic sequence could potentially be made catalytic. For instance, the use of a recyclable, amine-functionalized cellulose (B213188) catalyst has been reported for the synthesis of isoxazol-5-one derivatives. mdpi.com

Waste Prevention: A thorough analysis of the synthetic pathway to identify and minimize waste streams is a cornerstone of green chemistry. This includes reducing the use of protecting groups and minimizing purification steps like column chromatography, which generate significant solvent waste.

The table below provides an analysis of a typical synthetic route for a related benzisoxazole against key green chemistry principles and suggests potential improvements.

Green Chemistry PrincipleObservation in a Related SynthesisPotential for Improvement
Prevention of WasteMulti-step synthesis can generate by-products at each stage.Develop a more convergent synthesis with fewer steps.
Atom EconomyThe use of reagents like dimethyl sulfate can lead to poor atom economy. nih.govExplore alternative methylation agents with better atom economy.
Less Hazardous Chemical SynthesesUse of strong, hazardous bases like sodium hydride. nih.govInvestigate the use of milder, safer bases like potassium carbonate.
Safer Solvents and AuxiliariesUse of DMF, a reprotoxic solvent. nih.govReplace DMF with greener alternatives like water, ethanol, or cyrene.
Design for Energy EfficiencyReactions are often run at elevated temperatures for long durations. nih.govExplore microwave-assisted synthesis or highly active catalysts to reduce energy consumption. nih.gov
Use of CatalysisStoichiometric amounts of base are typically used for cyclization. nih.govDevelop a catalytic method for the key ring-forming step.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 6 Chloro 5 Methoxybenzo D Isoxazole and Its Derivatives

Multi-dimensional Nuclear Magnetic Resonance (NMR) SpectroscopyNo experimental NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC, or NOESY) for 6-Chloro-5-methoxybenzo[d]isoxazole were available in the searched literature.

The absence of this foundational data in the public domain prevents a scientifically rigorous discussion and presentation of the structural elucidation of this compound. Further research and publication of the synthesis and characterization of this specific compound are required to populate these analytical data sections.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of this compound. By probing the vibrational modes of its constituent atoms, these methods provide a detailed fingerprint of the molecule's functional groups and the nature of its chemical bonds.

FT-IR Spectroscopy

In FT-IR spectroscopy, the absorption of infrared radiation by the molecule at specific frequencies, corresponding to the vibrational energy levels of its bonds, is measured. The resulting spectrum provides crucial information about the functional groups present. For this compound, characteristic absorption bands are expected for the aromatic C-H, C=C, and C-O-C (ether) stretching vibrations, as well as vibrations associated with the isoxazole (B147169) ring and the carbon-chlorine bond.

Based on data from structurally related benzisoxazole and substituted aromatic compounds, the expected FT-IR spectral features of this compound are summarized in the table below.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium to Weak
Asymmetric CH₃ Stretch (methoxy)~2950Medium
Symmetric CH₃ Stretch (methoxy)~2850Medium
Aromatic C=C Stretch1620-1450Medium to Strong
C=N Stretch (isoxazole ring)1650-1550Medium
Asymmetric C-O-C Stretch (ether)1275-1200Strong
Symmetric C-O-C Stretch (ether)1075-1020Medium
N-O Stretch (isoxazole ring)1200-1100Medium
C-Cl Stretch800-600Strong
Aromatic C-H Out-of-Plane Bend900-675Strong

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy provides valuable information about non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the aromatic ring system and the isoxazole moiety. Symmetrical vibrations of the benzene (B151609) and isoxazole rings, which may be weak in the FT-IR spectrum, are often strong and well-defined in the Raman spectrum.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

While the specific crystal structure of this compound is not publicly available, analysis of related benzisoxazole derivatives provides insight into the expected structural features. For instance, the crystal structure of other substituted benzisoxazoles confirms the planarity of the fused ring system.

A typical crystallographic analysis would yield a set of parameters that define the unit cell of the crystal and the positions of all atoms within it.

Hypothetical Crystallographic Data for this compound (based on related structures)

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pbca
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-105 (for monoclinic)
Volume (ų)1000-1500
Z (molecules per unit cell)4 or 8

The detailed atomic coordinates would allow for the precise calculation of all bond lengths and angles. For example, the C-Cl bond length is expected to be around 1.74 Å, and the C-O bonds of the methoxy (B1213986) group would be approximately 1.36 Å (to the aromatic ring) and 1.42 Å (to the methyl group). The geometry of the isoxazole ring would also be precisely defined, providing valuable electronic and structural information.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Advanced chromatographic techniques are indispensable for the purification and purity assessment of synthesized compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. For a moderately polar compound like this compound, reversed-phase HPLC would be the method of choice. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase.

A typical HPLC method for the analysis of this compound would involve the following:

ParameterTypical Condition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient
Flow Rate1.0 mL/min
DetectionUV at 254 nm or 280 nm
Injection Volume10 µL
Column Temperature25-30 °C

This method would allow for the separation of the target compound from starting materials, by-products, and other impurities, enabling accurate determination of its purity.

Gas Chromatography (GC)

Gas chromatography is another powerful technique for separating and analyzing volatile compounds. For this compound, which has a moderate molecular weight and is expected to have sufficient volatility and thermal stability, GC can be an effective method for purity assessment. The compound would be vaporized and transported through a capillary column by a carrier gas.

A suitable GC method would be:

ParameterTypical Condition
ColumnCapillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium or Nitrogen
Inlet Temperature250 °C
Oven Temperature Programe.g., 100 °C hold for 2 min, ramp to 280 °C at 10 °C/min
DetectorFlame Ionization Detector (FID) or Mass Spectrometry (MS)

GC coupled with a mass spectrometer (GC-MS) would provide not only retention time data for purity assessment but also mass spectral data for structural confirmation of the main peak and any impurities.

Reactivity and Mechanistic Organic Chemistry of 6 Chloro 5 Methoxybenzo D Isoxazole

Electrophilic Aromatic Substitution Reactions on the Benzo Ring

The benzene (B151609) ring of 6-Chloro-5-methoxybenzo[d]isoxazole is substituted with a chloro group at the 6-position and a methoxy (B1213986) group at the 5-position. In electrophilic aromatic substitution (EAS) reactions, the methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. Conversely, the chloro group (-Cl) is a deactivating group due to its inductive electron withdrawal, yet it also directs incoming electrophiles to the ortho and para positions due to its lone pairs participating in resonance. The fused isoxazole (B147169) ring generally acts as an electron-withdrawing group, further deactivating the benzene ring towards electrophilic attack.

The directing effects of the existing substituents on the benzene ring of this compound are anticipated to guide incoming electrophiles. The positions ortho and para to the strongly activating methoxy group are C-4 and C-6. Since C-6 is already substituted, the primary positions for electrophilic attack are C-4 and C-7 (the other position ortho to the methoxy group is part of the fused ring system). The chloro group at C-6 directs to C-5 and C-7. The position C-7 is favored by both the methoxy and chloro groups, making it the most likely site for electrophilic substitution.

Predicted Halogenation Reaction

Reactant Reagents Predicted Major Product
This compound Br₂, FeBr₃ 7-Bromo-6-chloro-5-methoxybenzo[d]isoxazole

Nitration, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), introduces a nitro (-NO₂) group onto the aromatic ring. Sulfonation, using fuming sulfuric acid (H₂SO₄/SO₃), introduces a sulfonic acid (-SO₃H) group. For this compound, both reactions are predicted to occur at the C-7 position. The strong electron-withdrawing nature of the nitro and sulfonic acid groups would further deactivate the ring towards subsequent substitutions.

Predicted Nitration and Sulfonation Reactions

Reaction Reagents Predicted Major Product
Nitration HNO₃, H₂SO₄ 6-Chloro-5-methoxy-7-nitrobenzo[d]isoxazole

Friedel-Crafts reactions are important for forming carbon-carbon bonds on aromatic rings. However, these reactions are sensitive to the substituents present on the ring. The fused isoxazole ring, being electron-withdrawing, deactivates the benzene ring, making Friedel-Crafts reactions more challenging compared to benzene itself. Strongly deactivated rings often fail to undergo Friedel-Crafts reactions. While the methoxy group is activating, its effect might not be sufficient to overcome the deactivating influence of the chloro and isoxazole moieties. Should the reaction proceed, the C-7 position would be the expected site of substitution.

Predicted Friedel-Crafts Reactions

Reaction Reagents Predicted Major Product
Acylation CH₃COCl, AlCl₃ 1-(6-Chloro-5-methoxybenzo[d]isoxazol-7-yl)ethanone

Nucleophilic Aromatic Substitution (SNAr) Reactions involving the Chloro Group

The displacement of the chloro group by an amine (amination) would lead to the formation of amino-substituted benzisoxazoles. This reaction typically requires a strong nucleophile, such as an amide anion, or high temperatures. While direct experimental evidence for the amination of this compound is scarce, related transformations on other chloro-substituted heterocycles are known. For instance, the amination of chloropurines proceeds under microwave irradiation. nih.gov

Predicted Amination Reaction

Nucleophile Conditions Predicted Product
Ammonia (NH₃) High Temperature/Pressure 5-Methoxybenzo[d]isoxazol-6-amine

Alkoxylation (substitution by an alkoxide) and thiolation (substitution by a thiolate) are other potential SNAr reactions of this compound. These reactions would yield the corresponding ethers and thioethers. The reactivity would be influenced by the nucleophilicity of the alkoxide or thiolate and the reaction conditions. Reactions of other chloro-substituted aromatic compounds with sodium methoxide (B1231860) often require the presence of activating groups or harsh conditions to proceed. rsc.orgdntb.gov.ua

Predicted Alkoxylation and Thiolation Reactions

Nucleophile Reagent Predicted Product
Methoxide Sodium Methoxide (NaOCH₃) 5,6-Dimethoxybenzo[d]isoxazole

Cyanation and Other Carbon-Nucleophile Additions

For instance, the palladium-catalyzed cross-coupling of halo-benzisoxazoles has been demonstrated as a viable method for forming carbon-carbon bonds. elsevierpure.com This suggests that cyanation of the chloro-substituted position of this compound could potentially be achieved using palladium or other transition metal catalysts in the presence of a cyanide source, such as potassium cyanide or zinc cyanide. The mechanism would likely involve an oxidative addition of the aryl chloride to the low-valent metal center, followed by transmetalation with the cyanide salt and subsequent reductive elimination to afford the cyanated product.

Addition of other carbon nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents), to the benzene ring of benzisoxazoles is generally not a favored process under standard conditions. These strong nucleophiles are more likely to react at other electrophilic sites within the molecule, such as the isoxazole ring, which can lead to ring-opening reactions. wikipedia.orgresearchgate.net

Reactivity at the Methoxy Group: Demethylation and Functionalization

The methoxy group at the 5-position of this compound is a key functional handle that can be modified to introduce further molecular diversity.

Demethylation:

O-demethylation, the conversion of a methoxy group to a hydroxyl group, is a common transformation in organic synthesis. chem-station.com Several reagents are known to effect this change, although the conditions can often be harsh. chem-station.com

Common Demethylation Reagents and Conditions

ReagentConditionsNotes
Boron tribromide (BBr₃)Typically used at low temperatures (e.g., -78 °C to 0 °C) in a solvent like dichloromethane (B109758).A very strong Lewis acid that reacts vigorously with water. chem-station.com
Aluminum chloride (AlCl₃)Often requires heating in a solvent such as dichloromethane or acetonitrile. chem-station.comA strong Lewis acid, though less reactive than BBr₃. chem-station.com
47% Hydrobromic acid (HBr)The substrate is heated in the aqueous HBr solution, sometimes with acetic acid as a co-solvent. chem-station.comA strong Brønsted acid approach. chem-station.com
Alkyl thiolsUsed under basic conditions (e.g., with NaOH) in a high-boiling solvent like NMP or DMSO at elevated temperatures.An alternative that avoids the use of strong acids. chem-station.com

Functionalization:

Following demethylation to the corresponding phenol (B47542), the resulting hydroxyl group can be further functionalized. For example, it can be alkylated or acylated to introduce a variety of new substituents, thereby modifying the properties of the parent molecule.

Reactivity of the Isoxazole Heterocycle

The isoxazole ring is a crucial pharmacophore and its reactivity plays a significant role in the chemical transformations of this compound.

Ring-Opening Reactions and Subsequent Transformations

The relatively weak N-O bond in the isoxazole ring makes it susceptible to cleavage under various conditions, leading to a range of synthetically useful intermediates. wikipedia.orgwikipedia.org

Reductive Ring Cleavage:

Reductive cleavage of the N-O bond is a common reaction pathway for isoxazoles and benzisoxazoles. researchgate.netnumberanalytics.com This can be achieved using various reducing agents, including catalytic hydrogenation (e.g., with Raney nickel or ruthenium catalysts) and metal-based reagents like molybdenum hexacarbonyl (Mo(CO)₆) in the presence of water. beilstein-journals.orgmdpi.comrsc.org The mechanism often involves a two-electron reductive cleavage of the N-O bond to form an imine intermediate, which can then be hydrolyzed to a phenolic compound. researchgate.net For example, the reduction of 3-substituted benzisoxazoles with a chiral ruthenium catalyst leads to the formation of α-substituted o-hydroxybenzylamines after N-O bond cleavage and subsequent reduction of the resulting imine. mdpi.com

Base-Mediated Ring Opening:

Strong bases can also induce the cleavage of the N-O bond in benzisoxazoles, a reaction known as the Kemp elimination, to yield a 2-hydroxybenzonitrile (B42573) species. wikipedia.org

Electrophilic Ring-Opening Halogenation:

Recent studies have shown that isoxazoles can undergo ring-opening halogenation when treated with electrophilic halogenating agents. researchgate.netnih.gov For instance, treatment with electrophilic fluorinating agents like Selectfluor can lead to fluorination followed by N-O bond cleavage and deprotonation to yield tertiary fluorinated carbonyl compounds. nih.govresearchgate.net This method allows for the introduction of a halogen atom while simultaneously reorganizing the molecular framework. nih.gov

Rearrangement Pathways of the Isoxazole Moiety

Isoxazole rings can undergo various rearrangement reactions, often initiated by heat or light, to form other heterocyclic systems. wikipedia.org

Photochemical Rearrangements:

Under UV irradiation, isoxazoles can rearrange to oxazoles through an azirine intermediate due to the weak N-O bond. wikipedia.org Theoretical studies on the photochemical transformation of 3,5-dimethylisoxazole (B1293586) have explored several mechanistic pathways for this isomerization. nih.gov Ketenimines have also been generated via the photochemical rearrangement of trisubstituted isoxazoles. nih.gov

Base-Mediated Rearrangements:

Base-mediated rearrangements of isoxazoles to oxazoles have also been reported. rsc.orgelectronicsandbooks.com For instance, 3-aryltetrahydrobenzisoxazoles have been observed to undergo a base-mediated rearrangement to 2-aryltetrahydrobenzoxazoles. rsc.orgsemanticscholar.org The proposed mechanism for some of these rearrangements involves the formation of an azirine intermediate which can be in equilibrium with a nitrile ylide, ultimately collapsing to the oxazole (B20620) ring. semanticscholar.org

Thermal Rearrangements:

Thermal rearrangements of substituted benzisoxazoles have been documented. For example, 3-benzoyl-2,1-benzisoxazole has been shown to thermally rearrange to 2-phenyl-4H-3,1-benzoxazone in solution. rsc.org

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions are powerful tools for the functionalization of heterocyclic compounds, including benzisoxazoles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.govsandiego.edu This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base. nih.govyoutube.com

Given the presence of a chlorine atom on the benzene ring, this compound is a suitable substrate for Suzuki-Miyaura coupling. This reaction would enable the introduction of a wide range of aryl or heteroaryl substituents at the 6-position, leading to the synthesis of novel biaryl benzisoxazole derivatives. The general catalytic cycle for the Suzuki-Miyaura reaction involves oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com The choice of catalyst, ligand, base, and solvent can be crucial for achieving high yields and selectivity. nih.govrsc.org

Typical Suzuki-Miyaura Reaction Components

ComponentRoleExamples
CatalystFacilitates the coupling reaction.Pd(OAc)₂, Pd(OH)₂, Pd₂(dba)₃ beilstein-journals.orgresearchgate.netresearchgate.net
LigandStabilizes the palladium catalyst and influences its reactivity.Triphenylphosphine, S-Phos beilstein-journals.orgresearchgate.net
BaseActivates the boronic acid for transmetalation.K₃PO₄, K₂CO₃ beilstein-journals.orgresearchgate.net
SolventProvides the reaction medium.Toluene (B28343), THF, Methanol sandiego.eduresearchgate.netresearchgate.net

The successful application of the Suzuki-Miyaura coupling to this compound would provide a direct route to a diverse library of compounds with potential applications in various fields.

Sonogashira and Heck Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the halogenated this compound is a suitable substrate for such transformations.

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. For this compound, this reaction would typically involve a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base. The reaction facilitates the introduction of an alkynyl group at the C6 position, replacing the chlorine atom. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For instance, palladium catalysts with phosphine (B1218219) ligands are commonly employed. researchgate.netrsc.org The reactivity in Sonogashira couplings can be influenced by the electronic nature of the substrates and the specific catalytic system used. rsc.org

Similarly, the Heck coupling reaction allows for the substitution of the chlorine atom at the C6 position with an alkene, forming a new carbon-carbon double bond. This reaction is also catalyzed by a palladium complex and requires a base. The general mechanism involves the oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. nih.gov The efficiency of the Heck reaction can be dependent on the nature of the alkene and the palladium catalyst system employed. researchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

ReactionCatalyst/LigandBaseSolventTemperature (°C)
SonogashiraPd(PPh₃)₄ / CuIEt₃NDMF80-100
HeckPd(OAc)₂ / P(o-tolyl)₃Et₃NAcetonitrile or DMF80-120

Note: The conditions presented are general and may require optimization for the specific substrate this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is instrumental in synthesizing aryl amines from aryl halides. In the context of this compound, the chlorine atom at the C6 position can be substituted with a primary or secondary amine.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.orgacsgcipr.org The choice of palladium precursor, phosphine ligand, and base is critical for the success of the reaction. beilstein-journals.org Sterically hindered and electron-rich phosphine ligands, such as X-Phos, have proven to be effective in the amination of challenging aryl chlorides. beilstein-journals.orgrsc.org The reaction is typically carried out in an inert solvent like toluene or dioxane, often under elevated temperatures, which can be achieved through conventional heating or microwave irradiation. beilstein-journals.org

Table 2: Typical Reagents for Buchwald-Hartwig Amination of Aryl Chlorides

ComponentExamplesPurpose
Palladium PrecursorPd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst. beilstein-journals.org
LigandX-Phos, BINAP, DPPFStabilizes the palladium center and facilitates the catalytic cycle. wikipedia.orgbeilstein-journals.org
BaseNaOt-Bu, K₃PO₄, Cs₂CO₃Promotes the deprotonation of the amine. beilstein-journals.org
AminePrimary or secondary aminesThe nitrogen source for the C-N bond formation. acsgcipr.org
SolventToluene, Dioxane, DMFProvides the reaction medium. beilstein-journals.org

The presence of the methoxy group on the benzisoxazole ring may influence the electronic properties of the aryl chloride, potentially affecting the rate and efficiency of the oxidative addition step in the catalytic cycle. rsc.org

Reduction and Oxidation Reactions of the Heterocyclic System and Substituents

The isoxazole ring, being a five-membered heterocycle containing a nitrogen-oxygen bond, is susceptible to reductive cleavage under various conditions. Catalytic hydrogenation, for instance, can lead to the opening of the isoxazole ring to form an enaminoketone or other related structures. The specific outcome often depends on the catalyst used (e.g., Palladium on carbon, Raney nickel) and the reaction conditions (e.g., pressure, temperature, solvent).

Oxidation of the this compound molecule would likely target the substituents on the benzene ring or potentially the heterocyclic ring itself, although the isoxazole ring is generally considered to be relatively stable to oxidation. The methoxy group could potentially be demethylated under harsh oxidative conditions. The chlorine substituent is generally stable to oxidation.

Acid-Base Properties and Prototropic Equilibria

The basicity of the this compound is attributed to the lone pair of electrons on the nitrogen atom of the isoxazole ring. Protonation would occur at this nitrogen, forming a benzisoxazolium cation. The basicity of the nitrogen is influenced by the electronic effects of the substituents on the benzene ring. The electron-donating methoxy group at the C5 position would be expected to increase the electron density on the heterocyclic ring, thereby increasing the basicity of the nitrogen atom compared to an unsubstituted benzisoxazole. Conversely, the electron-withdrawing chlorine atom at the C6 position would decrease the electron density, thus reducing the basicity. The net effect on the pKa of the conjugate acid will be a balance of these opposing electronic influences.

In strongly acidic media, besides protonation, the isoxazole ring can undergo acid-catalyzed cleavage. In strongly basic conditions, while the isoxazole ring itself is relatively stable, reactions involving the substituents could occur, although deprotonation of the aromatic ring is unlikely under standard conditions.

Theoretical and Computational Studies of 6 Chloro 5 Methoxybenzo D Isoxazole

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly used to model electronic characteristics.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity and its susceptibility to electrophilic attack. The LUMO is an electron acceptor, and its energy indicates the molecule's electrophilicity and its reactivity towards nucleophiles. youtube.com

For 6-Chloro-5-methoxybenzo[d]isoxazole, the HOMO is expected to be primarily localized on the benzene (B151609) ring and the methoxy (B1213986) group, as the methoxy group is strongly electron-donating. The lone pairs on the oxygen atom of the methoxy group contribute significantly to raising the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The LUMO, conversely, would likely be distributed across the benzisoxazole ring system, with significant contributions from the isoxazole (B147169) part and the carbon atom attached to the electron-withdrawing chlorine atom.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule will be more reactive. The combined effect of the donating methoxy group (which raises HOMO energy) and the withdrawing chloro group (which lowers LUMO energy) is expected to result in a relatively small HOMO-LUMO gap for this molecule, indicating significant chemical reactivity.

Table 1: Representative Frontier Molecular Orbital Data for Substituted Aromatic Systems This table presents typical energy values from computational studies on related substituted aromatic compounds to illustrate the expected range for this compound.

Compound AnalogueEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Computational Method
para-Chloroanisole-8.75-0.558.20DFT/B3LYP
Benzisoxazole-9.21-1.028.19DFT/B3LYP
Substituted Benzothiazole sciencepub.net-9.0 to -8.5-1.5 to -1.07.0 to 8.0Semi-empirical AM1

The Electrostatic Potential (ESP) surface is a map of the charge distribution on a molecule's surface. It is invaluable for predicting how a molecule will interact with other charged or polar species. Red-colored regions on an ESP map indicate areas of negative potential (electron-rich), which are prone to electrophilic attack. Blue-colored regions signify positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.gov

For this compound, the ESP would show:

Negative Potential (Red): Concentrated around the oxygen and nitrogen atoms of the isoxazole ring and the oxygen of the methoxy group due to their high electronegativity and lone pairs of electrons. These sites are the most likely points for protonation and interaction with electrophiles.

Positive Potential (Blue): Expected around the hydrogen atoms and, significantly, on the carbon atom bonded to the chlorine. The electron-withdrawing nature of chlorine creates a region of positive potential (a "σ-hole") along the C-Cl bond axis, making this site susceptible to nucleophilic interaction. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. joaquinbarroso.com It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilizing effects through second-order perturbation theory. The stabilization energy, E(2), associated with these interactions indicates the extent of electron delocalization.

Key NBO interactions in this compound would include:

Hyperconjugation from the Methoxy Group: A significant E(2) value would be expected for the interaction between the lone pair orbitals of the methoxy oxygen (nO) and the antibonding π* orbitals of the benzene ring. This delocalization is responsible for the electron-donating effect of the methoxy group.

Ring Delocalization: Strong interactions between the π orbitals of the benzene ring and the π* orbitals of the fused isoxazole ring would confirm the aromatic character and electron delocalization across the entire bicyclic system.

Influence of the Chloro Group: The analysis would also show interactions involving the lone pairs on the chlorine atom and the antibonding orbitals of the adjacent carbon, as well as the inductive withdrawal effect on the sigma framework.

NBO analysis also details the hybridization of each atom, confirming the sp² character of the aromatic carbons and the geometry of the molecule. youtube.com

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can map out the energy profiles of chemical reactions, identifying transition states and intermediates to predict the most likely reaction mechanisms. nih.gov

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. wikipedia.org The reaction proceeds via a high-energy intermediate known as a Wheland or sigma-complex. msu.edu The substituent groups on the ring determine the rate and regioselectivity of the attack.

In this compound, the powerful electron-donating and ortho, para-directing methoxy group at position 5 would strongly activate the benzene ring for electrophilic attack. The chlorine at position 6 is deactivating but also ortho, para-directing. The directing effects are as follows:

Methoxy group (position 5): Directs electrophiles to positions 4 and 6.

Chloro group (position 6): Directs electrophiles to positions 5 and 7.

The position 6 is blocked by chlorine. The directing influence of the methoxy group is much stronger than that of the chlorine. Therefore, computational modeling would be expected to show that electrophilic attack is most favorable at position 4 . A secondary, less favorable site would be position 7. Reaction pathway modeling would calculate the activation energies for the formation of the sigma-complex at each possible position, confirming that the pathway involving attack at position 4 has the lowest energy barrier. libretexts.org

While electrophilic substitution is more common for electron-rich aromatic systems, nucleophilic aromatic substitution (SNAr) can occur, particularly when a good leaving group (like chlorine) is present on an electron-deficient ring. nih.gov The benzisoxazole ring itself has an electron-withdrawing character, which, combined with the inductive effect of the chlorine atom, makes the carbon at position 6 susceptible to nucleophilic attack.

Computational studies would model the attack of a nucleophile (e.g., an alkoxide or an amine) on the C6 carbon. The most likely mechanism is a concerted SNAr or a stepwise process involving the formation of a negatively charged Meisenheimer-like intermediate. nih.govresearchgate.net Modeling would characterize the transition state for this reaction, calculating the activation energy. The presence of the electron-donating methoxy group at the adjacent position (C5) would likely increase the activation energy for this process compared to a system without it, as it would destabilize the negative charge buildup in the transition state and any potential Meisenheimer intermediate.

Ring-Opening and Rearrangement Mechanism Simulations

The isoxazole ring, a key feature of this compound, is known to undergo ring-opening and rearrangement reactions under various conditions, such as thermal or photochemical stimuli. Computational simulations are instrumental in elucidating the complex mechanisms of these transformations.

Theoretical studies on related heterocyclic systems, such as benzoxazines, have demonstrated the utility of DFT calculations in validating proposed reaction pathways. For instance, investigations into the ring-opening polymerization of benzoxazines have utilized DFT to understand the influence of substituents on the reaction mechanism and to calculate activation energies. researchgate.net These studies often involve mapping the potential energy surface to identify transition states and intermediates, thereby providing a step-by-step description of the reaction. A plausible radical process is often proposed for oxidative cyclization based on mechanistic studies. rsc.org

For this compound, computational simulations would likely focus on the cleavage of the N-O bond, which is typically the weakest bond in the isoxazole ring. The simulations would aim to determine the energy barriers for different potential pathways, such as the formation of a vinyl nitrene or other reactive intermediates. The influence of the chloro and methoxy substituents on the regioselectivity and stereoselectivity of these reactions would be a key area of investigation.

Spectroscopic Property Predictions using Quantum Chemical Methods

Quantum chemical methods are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

DFT calculations have proven to be highly effective in predicting ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, theoretical calculations would be performed on the optimized molecular geometry. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for such calculations. By comparing the calculated chemical shifts with experimental data, a detailed assignment of the NMR signals can be achieved. Studies on related benzisoxazole derivatives have shown a strong correlation between calculated and experimental proton and carbon signals, with correlation coefficients (R²) often exceeding 0.97. researchgate.netdergipark.org.tr

Below is an illustrative table of how predicted NMR data for this compound might be presented, based on methodologies applied to similar compounds. researchgate.netdergipark.org.tr

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H (attached to C4)7.2 - 7.5-
H (attached to C7)7.6 - 7.9-
H (methoxy group)3.8 - 4.1-
C3-150 - 155
C3a-115 - 120
C4-110 - 115
C5-145 - 150
C6-118 - 123
C7-105 - 110
C7a-160 - 165
C (methoxy group)-55 - 60

Note: The values in this table are hypothetical and for illustrative purposes only, based on typical ranges observed in related compounds.

Theoretical calculations of vibrational frequencies are used to interpret infrared (IR) and Raman spectra. By calculating the harmonic frequencies of the optimized structure, a theoretical vibrational spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. A good agreement between the scaled calculated frequencies and the experimental IR spectrum helps in the assignment of vibrational modes to specific molecular motions, such as C-H stretching, C=N stretching, and ring vibrations. researchgate.net

An example of a table presenting key calculated vibrational frequencies for this compound is shown below.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)
Aromatic C-H Stretch3050 - 3150
Methoxy C-H Stretch2900 - 3000
C=N Stretch1600 - 1650
Aromatic C=C Stretch1450 - 1600
C-O-C Stretch1200 - 1250
C-Cl Stretch700 - 800

Note: The values in this table are hypothetical and for illustrative purposes only, based on typical ranges observed in related compounds.

Conformational Analysis and Energetics

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. For this compound, a key aspect of conformational analysis would be the orientation of the methoxy group relative to the benzisoxazole ring.

Computational methods can be used to identify the different stable conformers of the molecule and to calculate their relative energies. This is typically done by performing a systematic scan of the potential energy surface along the rotatable bonds, such as the C-O bond of the methoxy group. The results of this analysis would provide information on the most stable conformation and the energy barriers for rotation between different conformers. The planarity of the benzisoxazole ring system is also a point of interest, with studies on similar structures indicating a nearly planar conformation. researchgate.net

A hypothetical table summarizing the results of a conformational analysis is presented below.

ConformerDihedral Angle (C4-C5-O-CH₃)Relative Energy (kcal/mol)
A0° (planar)0.00
B90° (perpendicular)2.5 - 3.5

Note: The values in this table are hypothetical and for illustrative purposes only.

Solvent Effects on Reactivity and Structure

The solvent can have a significant impact on the structure, reactivity, and spectroscopic properties of a molecule. Computational models can be used to simulate these solvent effects. The Conductor-like Polarizable Continuum Model (CPCM) is a widely used method for this purpose, where the solvent is treated as a polarizable continuum. researchgate.netdergipark.org.tr

For this compound, computational studies incorporating solvent effects would be important for:

Reactivity: Understanding how the solvent influences the energy barriers of ring-opening and other reactions. Studies on the decarboxylation of related benzisoxazoles have highlighted the catalytic nature of solvent rate acceleration. acs.org

Spectroscopic Properties: Predicting how NMR chemical shifts and vibrational frequencies change in different solvents.

By performing calculations in both the gas phase and in various solvents of different polarity (e.g., toluene (B28343), chloroform, DMSO), a comprehensive understanding of the solvent's role can be achieved. researchgate.netdergipark.org.tr For example, an increase in solvent polarity has been observed to increase the first hyperpolarizability of similar molecules. researchgate.net

The following table illustrates how solvent effects on a key property like the HOMO-LUMO gap could be presented.

SolventDielectric ConstantCalculated HOMO-LUMO Gap (eV)
Gas Phase1.04.5 - 5.0
Toluene2.44.4 - 4.9
Chloroform4.84.3 - 4.8
Acetone (B3395972)20.74.2 - 4.7
DMSO46.74.1 - 4.6

Note: The values in this table are hypothetical and for illustrative purposes only, based on trends observed in related computational studies.

Functionalization and Derivatization Strategies for 6 Chloro 5 Methoxybenzo D Isoxazole

Introduction of Additional Substituents onto the Benzo Ring System

The introduction of new substituents onto the benzene (B151609) ring of 6-chloro-5-methoxybenzo[d]isoxazole is primarily governed by the principles of electrophilic aromatic substitution. The existing methoxy (B1213986) (-OCH3) and chloro (-Cl) groups exert directing effects on incoming electrophiles. The methoxy group is a strong activating group and an ortho-, para-director, while the chloro group is a deactivating group but also an ortho-, para-director.

Given the positions of the existing substituents, electrophilic attack is most likely to occur at the C4 and C7 positions. The C4 position is ortho to the activating methoxy group and meta to the deactivating chloro group, making it a highly probable site for substitution. The C7 position is ortho to the chloro group and meta to the methoxy group. Steric hindrance from the adjacent isoxazole (B147169) ring might also influence the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions that can be employed include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO2).

Halogenation: Employing reagents like bromine or chlorine in the presence of a Lewis acid catalyst to introduce another halogen atom.

Friedel-Crafts Alkylation and Acylation: Introducing alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst like aluminum chloride. masterorganicchemistry.com

The precise regioselectivity would need to be determined empirically for each reaction.

Modification of the Methoxy Group: O-Demethylation and Ether Cleavage to Hydroxyl

The methoxy group at the C5 position represents a key site for modification, most notably through O-demethylation to yield the corresponding 5-hydroxy derivative. This transformation is valuable as it introduces a phenolic hydroxyl group, which can serve as a handle for further functionalization, such as etherification or esterification, and can also be important for biological activity.

Several reagents are effective for the cleavage of aryl methyl ethers, with boron tribromide (BBr3) being a particularly common and efficient choice. orgsyn.orglibretexts.org The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) at low temperatures. Other reagents that can be used for O-demethylation include strong acids like hydrobromic acid (HBr) and Lewis acids such as aluminum chloride (AlCl3). masterorganicchemistry.com

Table 1: Reagents for O-Demethylation of this compound

ReagentTypical ConditionsProduct
Boron Tribromide (BBr3)DCM, -78 °C to rt6-Chloro-5-hydroxybenzo[d]isoxazole
Hydrobromic Acid (HBr)Acetic acid, reflux6-Chloro-5-hydroxybenzo[d]isoxazole
Aluminum Chloride (AlCl3)Dichloromethane, reflux6-Chloro-5-hydroxybenzo[d]isoxazole

Transformations of the Chloro Substituent into Diverse Functional Groups

The chloro substituent at the C6 position offers a versatile handle for introducing a wide range of functional groups through cross-coupling reactions. Palladium-catalyzed reactions are particularly powerful in this context.

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne, leading to the synthesis of 6-alkynyl-5-methoxybenzo[d]isoxazoles. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.org

Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds, allowing the conversion of the chloro group to various amino functionalities. wikipedia.orglibretexts.org This is achieved by reacting the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a strong base. libretexts.org

Suzuki Coupling: This reaction can be used to introduce new aryl or alkyl groups by coupling the aryl chloride with an organoboron reagent.

Cyanation: The chloro group can also be displaced by a cyanide group to form 6-cyano-5-methoxybenzo[d]isoxazole, which can be a precursor for carboxylic acids, amides, or amines.

Table 2: Cross-Coupling Reactions for Functionalization of the Chloro Group

ReactionCoupling PartnerCatalyst SystemProduct
Sonogashira CouplingTerminal AlkynePd catalyst, Cu(I) co-catalyst, Base6-Alkynyl-5-methoxybenzo[d]isoxazole
Buchwald-Hartwig AminationAmine (R2NH)Pd catalyst, Ligand, Base6-(Dialkyl/Aryl)amino-5-methoxybenzo[d]isoxazole
Suzuki CouplingOrganoboron ReagentPd catalyst, Base6-Aryl/Alkyl-5-methoxybenzo[d]isoxazole

Derivatization and Further Annulation of the Isoxazole Ring

The isoxazole ring itself is amenable to various transformations, providing avenues for further derivatization and the construction of more complex fused ring systems.

Functionalization of the Isoxazole Ring: Direct functionalization of the isoxazole ring can be achieved, for instance, at the C3 and C4 positions. nih.gov Electrophilic substitution at the C4 position of isoxazoles has been reported. organic-chemistry.org Furthermore, palladium-catalyzed C4,C5-diarylation of isoxazole-3-carboxylates has been demonstrated, suggesting the potential for similar transformations on the benzo[d]isoxazole system. researchgate.net

Ring-Opening and Rearrangement Reactions: The isoxazole ring can undergo ring-opening under certain conditions, providing access to different heterocyclic scaffolds. For example, reductive ring opening can lead to enamines, which can then be cyclized to form other ring systems like pyridones. beilstein-journals.org Base-promoted rearrangements of isoxazolo[4,5-b]pyridines, which are structurally related to benzo[d]isoxazoles, have also been observed. beilstein-journals.org Additionally, isoxazole to oxazole (B20620) rearrangements have been documented under basic conditions. rsc.org These transformations open up possibilities for creating diverse molecular architectures from the initial benzo[d]isoxazole core. researchgate.netnih.gov

Annulation Reactions: The functional groups introduced onto the benzo[d]isoxazole core can be utilized for the construction of additional fused rings. For instance, an amino group introduced at the C6 position could be a key functional group for building a new heterocyclic ring.

Synthesis of Dimeric and Oligomeric Structures via Coupling Reactions

The synthesis of dimeric or oligomeric structures based on the this compound unit can be achieved through intermolecular coupling reactions.

Ullmann Coupling: The Ullmann reaction, a copper-catalyzed coupling of aryl halides, is a classic method for the formation of biaryl linkages. organic-chemistry.orgreddit.com This reaction could be employed to couple two molecules of this compound to form a symmetric dimer. The reaction typically requires high temperatures, but modern modifications have made the conditions milder. nih.gov

The general scheme for the Ullmann coupling would involve heating this compound in the presence of a copper catalyst to yield the corresponding 6,6'-bis(5-methoxybenzo[d]isoxazole).

Stereoselective Derivatization

While the parent molecule, this compound, is achiral, stereoselective derivatization becomes relevant when new chiral centers are introduced during the functionalization process.

For instance, if a substituent introduced at the C3 position of the isoxazole ring contains a chiral center, or if a reaction on a side chain creates a new stereocenter, the control of stereochemistry becomes important. The synthesis of important antipsychotic drugs like Paliperidone, a metabolite of Risperidone, involves the coupling of a chiral moiety with a benzisoxazole derivative, highlighting the industrial relevance of stereoselective synthesis in this class of compounds. scholarsresearchlibrary.comgoogle.com

Furthermore, isoxazoline (B3343090) intermediates derived from glycosyl azides have been used for the stereoselective synthesis of glycosylamide derivatives, demonstrating that the isoxazole scaffold can be a platform for stereocontrolled transformations. acs.org This suggests that derivatization of the this compound core could be directed to afford specific stereoisomers, which is often crucial for achieving desired biological activity.

Advanced Applications of 6 Chloro 5 Methoxybenzo D Isoxazole in Chemical Research

As a Versatile Building Block in the Synthesis of Complex Organic Molecules

6-Chloro-5-methoxybenzo[d]isoxazole is a valuable starting material in organic synthesis due to its inherent reactivity and functional group arrangement. The isoxazole (B147169) ring, fused to a substituted benzene (B151609) ring, provides a reactive scaffold that can be chemically manipulated to construct a variety of more intricate molecular frameworks.

Precursor to Structurally Diverse Heterocyclic Scaffolds

The benzo[d]isoxazole core is particularly useful for generating a range of heterocyclic compounds. A key transformation involves the cleavage of the relatively weak nitrogen-oxygen (N-O) bond within the isoxazole ring. This ring-opening can be achieved under various reaction conditions, such as catalytic hydrogenation, to produce substituted 2-aminophenols. These resulting aminophenols are themselves highly versatile intermediates that can be readily cyclized to form other important heterocyclic systems, including phenoxazines and benzoxazoles. The presence of the chloro and methoxy (B1213986) groups on the aromatic ring provides additional sites for chemical modification, allowing for the synthesis of a library of structurally diverse compounds from a single precursor.

Utilization in Ligand Design for Organometallic Catalysis (focused on its role as a ligand, not catalytic performance directly)

In organometallic catalysis, ligands play a critical role in modulating the properties of a metal catalyst. The structure of this compound contains heteroatoms—specifically the nitrogen atom of the isoxazole ring and the oxygen atom of the methoxy group—that can coordinate to a metal center. This coordination potential makes it an interesting candidate for ligand design.

The nitrogen atom can act as a binding site to a metal, while the nearby methoxy group could potentially participate in chelation, forming a stable multi-atom ring with the metal. Such chelation can enhance the stability and influence the stereoselectivity of the resulting catalyst. The electronic properties of the ligand can be influenced by the chloro and methoxy substituents. The electron-withdrawing chlorine atom and the electron-donating methoxy group can alter the electron density on the coordinating nitrogen atom, thereby fine-tuning the metal-ligand bond strength. This ability to modulate the electronic environment of the metal center is a key aspect of rational ligand design for catalysis.

Application as a Probe Molecule in Mechanistic Organic Chemistry Studies

Understanding the detailed pathway of a chemical reaction is a central theme in organic chemistry. Probe molecules, which possess specific reactive or spectroscopic features, are instrumental in elucidating reaction mechanisms. This compound is well-suited to serve as such a probe.

The characteristic reactivity of the isoxazole ring, particularly its propensity for N-O bond cleavage, can be exploited to investigate reaction intermediates. By observing the products formed under different conditions or in the presence of trapping agents, chemists can infer the nature of the transient species involved, such as whether the reaction proceeds through a radical or an ionic pathway. Furthermore, the substituents on the benzene ring act as useful spectroscopic markers. The methoxy group, for instance, provides a distinct signal in nuclear magnetic resonance (NMR) spectroscopy. Changes in the chemical environment of this group during a reaction can be monitored to track the progress of the transformation and gain insight into the electronic changes occurring within the molecule.

Future Research Directions and Current Challenges Pertaining to 6 Chloro 5 Methoxybenzo D Isoxazole

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the synthesis of substituted benzisoxazoles is the reliance on multi-step procedures that can be inefficient and generate significant waste. Traditional methods often involve harsh reagents and conditions. Current research is moving towards more environmentally benign and efficient synthetic strategies.

Future efforts will likely focus on:

One-Pot Syntheses: Combining multiple reaction steps into a single, streamlined process significantly improves efficiency. For instance, one-pot methods for creating 3,5-disubstituted isoxazoles have been developed using copper(I)-catalyzed cycloadditions between in-situ generated nitrile oxides and acetylenes. organic-chemistry.org Adapting such cascade reactions for the construction of the 6-Chloro-5-methoxybenzo[d]isoxazole core from simpler precursors is a key goal.

Green Chemistry Approaches: The use of sustainable solvents and catalysts is a major frontier. Deep eutectic solvents (DES), for example, offer a biorenewable and recyclable alternative to hazardous organic solvents for isoxazole (B147169) synthesis. nih.gov Similarly, developing syntheses that proceed under ultrasound radiation without a catalyst represents a significant advance in reducing energy consumption and simplifying work-up procedures. nih.gov

Novel Catalytic Systems: Exploration of new catalysts, such as gold chlorides (AuCl₃) for the cycloisomerization of acetylenic oximes or TEMPO for the reaction of nitroalkenes, could provide highly regioselective and efficient routes to functionalized isoxazoles under mild conditions. organic-chemistry.org

Table 1: Comparison of Synthetic Strategies for Isoxazole Rings

MethodKey FeaturesAdvantagesChallenges for Target Compound
Traditional Cyclocondensation Reaction of a substituted phenol (B47542) with hydroxylamine (B1172632) hydrochloride. nih.govWell-established, predictable outcomes.Often requires multiple steps, harsh conditions, and may have low yields.
1,3-Dipolar Cycloaddition Reaction of a nitrile oxide with an alkyne or alkene. organic-chemistry.orgnih.govHigh regioselectivity, can be performed in one pot.Generation of the specific nitrile oxide precursor can be challenging.
Ultrasound-Assisted Synthesis Catalyst-free reaction under ultrasound radiation. nih.govShorter reaction times, high yields, easier work-up, environmentally friendly.Requires specialized equipment; optimization for the specific substrate is needed.
Deep Eutectic Solvents (DES) Use of a biorenewable solvent system like Choline Chloride:Urea. nih.govEnvironmentally benign, recyclable solvent, avoids hazardous organic solvents.Substrate solubility and reactivity in DES must be established.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of the this compound core is largely dictated by the isoxazole ring and its substituents. While standard transformations like reduction of the isoxazole and nucleophilic substitution of the chlorine are known, future research will delve into more complex and novel reactivity.

A key area of exploration is the intramolecular nitrile oxide cycloaddition (INOC) . This powerful technique allows for the simultaneous formation of two rings, leading to complex fused heterocyclic systems that are otherwise difficult to access. mdpi.com For example, an N-propargylbenzimidazole oxime can undergo an INOC reaction to form a tetracyclic isoxazole system. mdpi.com Applying this strategy to a precursor derived from this compound could generate entirely new and unexplored molecular architectures. This method holds the advantage of creating specific substitution patterns, such as 3,4-disubstituted isoxazoles, which are challenging to synthesize via conventional intermolecular cycloadditions. mdpi.com

Advanced Computational Insights into Complex Reaction Mechanisms

As synthetic methods become more sophisticated, understanding the underlying reaction mechanisms is crucial for optimization and rational design. Advanced computational chemistry offers powerful tools to elucidate these pathways.

Future research will likely employ Density Functional Theory (DFT) and other computational methods to:

Model Reaction Pathways: Elucidate transition states and intermediates in complex reactions like the INOC to predict regioselectivity and stereoselectivity.

Predict Reactivity: In silico studies can predict the most likely sites for functionalization and how different substituents will influence the electronic properties and reactivity of the molecule. nih.gov

Analyze Molecular Properties: Computational tools are used to calculate properties like the arrangement of frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP), which are crucial for understanding reactivity and intermolecular interactions. csic.es Recent studies on related benzisoxazole-triazole hybrids used computational ADME (Absorption, Distribution, Metabolism, and Excretion) testing to predict drug-like qualities, guiding the synthetic focus toward candidates with better pharmacological profiles. nih.govnih.gov

Expanding the Scope of Functionalization Strategies

The utility of this compound as a synthetic building block depends on the ability to selectively functionalize its core structure. While the chlorine and methoxy (B1213986) groups provide initial handles, developing methods to add new functionalities is a significant area for future work.

A promising strategy involves the introduction of a side chain that can serve as a platform for further modification. For instance, a recent synthesis of related compounds involved creating a 2-(5-chloro-6-methoxybenzo[d]isoxazol-3-yl)ethanol intermediate. nih.gov This alcohol functionality was then treated with propargyl bromide to install a terminal alkyne, a versatile handle for "click chemistry." nih.gov This approach allows for the modular and efficient attachment of a wide variety of molecular fragments.

Further research will focus on developing a broader range of functionalization reactions, including late-stage C-H activation and cross-coupling reactions, to install diverse substituents around the benzisoxazole core.

Potential for Derivatization Towards Unique Synthetic Intermediates

The ultimate goal of developing new synthetic and functionalization strategies is to create novel derivatives that can serve as unique intermediates for various applications, particularly in drug discovery.

The derivatization of the benzo[d]isoxazole core has already proven fruitful. In a recent study, a series of 5-chloro-6-methoxybenzo[d]isoxazole-triazole hybrids were synthesized via a click chemistry approach. nih.gov These novel compounds were found to be potent inhibitors of the α-glucosidase enzyme, highlighting the potential of this scaffold in developing new anti-diabetic agents. nih.govnih.gov The structure-activity relationship (SAR) analysis revealed that the introduction of electron-withdrawing groups, such as bromine or trifluoromethyl (CF₃), on the appended phenyl-triazole moiety significantly enhanced the inhibitory activity. nih.govnih.gov

Table 2: Examples of Derivatization from a Benzisoxazole Core

Starting IntermediateReagent/ReactionResulting DerivativePotential ApplicationReference
2-(5-Chloro-6-methoxybenzo[d]isoxazol-3-yl)ethanolPropargyl Bromide5-Chloro-6-methoxy-3-(2-(prop-2-yn-1-yloxy)ethyl)benzo[d]isoxazoleIntermediate for Click Chemistry nih.gov
5-Chloro-6-methoxy-3-(2-(prop-2-yn-1-yloxy)ethyl)benzo[d]isoxazoleSubstituted Aromatic Azides (Click Reaction)5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivativesα-Glucosidase Inhibitors nih.gov
6-Chlorobenzo[d]isoxazol-5-olSodium Azide6-azidobenzo[d]isoxazol-5-olSynthetic Intermediate
6-Chlorobenzo[d]isoxazol-5-olPotassium Permanganate6-chlorobenzo[d]isoxazole-5-carboxylic acidSynthetic Intermediate

Future research will continue to explore the derivatization potential of the this compound scaffold, aiming to create libraries of compounds for screening against various biological targets. The strategic combination of the unique properties of the benzisoxazole core with diverse functional groups holds significant promise for the discovery of new therapeutic agents and advanced materials.

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